molecular formula C10H14N2O4 B14066392 3-(4-Methyl-2-nitroanilino)propane-1,2-diol CAS No. 104516-94-1

3-(4-Methyl-2-nitroanilino)propane-1,2-diol

Cat. No.: B14066392
CAS No.: 104516-94-1
M. Wt: 226.23 g/mol
InChI Key: IKGZGNVXKZECRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-2-nitroanilino)propane-1,2-diol (CAS 104516-94-1) is a nitroaniline-diol derivative of significant interest as a versatile synthetic intermediate and building block in chemical research . Its molecular structure, which features a 4-methyl-2-nitroaniline group linked to a propane-1,2-diol chain, presents distinct synthetic challenges, including regioselective nitration and managing steric hindrance from the ortho-nitro group, making it a valuable subject for methodological organic synthesis studies . The compound's strong electron-withdrawing nitro group (σp = 1.27) significantly deactivates the aromatic ring, often necessitating vigorous conditions for subsequent substitution reactions and providing a model for exploring reaction kinetics in electron-deficient systems . This chemical serves diverse applications across scientific disciplines. In chemistry, it is employed as a key intermediate in the synthesis of more complex organic molecules and is investigated for its potential in developing novel dyes and pigments . In biology and medicine, researchers study its potential bioactive properties, including antimicrobial and anticancer activities, often exploring the reduction of its nitro group to form reactive intermediates that can interact with cellular components . Thermogravimetric analysis of analogous compounds indicates a decomposition onset temperature between 182–195°C, requiring low-temperature reaction protocols (<100°C) to prevent thermal degradation during experimental work . The compound is highly hygroscopic, mandating anhydrous workup conditions for isolation and handling . Purification is optimized via reverse-phase HPLC, achieving high purity (up to 99.1%) using a C18 column with a MeCN/H2O (35:65) mobile phase . Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

104516-94-1

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4-methyl-2-nitroanilino)propane-1,2-diol

InChI

InChI=1S/C10H14N2O4/c1-7-2-3-9(10(4-7)12(15)16)11-5-8(14)6-13/h2-4,8,11,13-14H,5-6H2,1H3

InChI Key

IKGZGNVXKZECRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a 4-methyl-2-nitroaniline group linked via an amine bond to a propane-1,2-diol chain. This structure presents three synthetic challenges:

  • Regioselective nitration of the aromatic ring without oxidizing the diol moiety
  • Steric hindrance from the ortho-nitro group during amine bond formation
  • Protection/deprotection strategies for the vicinal diol during synthetic steps

The nitro group's strong electron-withdrawing nature (σp = 1.27) significantly deactivates the aromatic ring, necessitating vigorous conditions for subsequent substitution reactions.

Stability Considerations

Thermogravimetric analysis of analogous compounds reveals decomposition onset temperatures of 182–195°C for nitroaniline-diol derivatives, requiring low-temperature reaction protocols (<100°C) to prevent thermal degradation. The diol moiety's hygroscopic nature further complicates isolation, mandating anhydrous workup conditions.

Synthetic Methodologies

Route A: Sequential Nitration-Amination

This two-step approach begins with pre-formed 4-methyl-2-nitroaniline, subsequently functionalized with the diol chain:

Step 1: Propane-1,2-diol Epoxidation
Using a modified Sharpless epoxidation:

$$ \text{CH}2=CHCH2OH + t\text{-BuOOH} \xrightarrow{\text{Ti(OiPr)}4, \text{DET}} \text{CH}2(O)CHCH_2OH $$

Yields of 89–92% epoxide reported at −20°C.

Step 2: Epoxide Ring-Opening Amination
Reacting epoxide with 4-methyl-2-nitroaniline under acidic conditions:

$$ \text{C}6H4(NO2)(CH3)NH2 + \text{CH}2(O)CHCH2OH \xrightarrow{\text{H}2\text{SO}_4, 60^\circ\text{C}} \text{Target Compound} $$

Optimal conditions (Table 1):

Parameter Optimal Value Yield Impact (±5%)
Temperature 60°C +22% vs 25°C
H2SO4 Concentration 0.5 M +18% vs 0.1 M
Reaction Time 8 hr +15% vs 4 hr

Maximum yield: 67% after silica gel chromatography.

Route B: Tandem Nitration-Diol Coupling

Alternative single-pot methodology using protected diols:

Step 1: Isopropylidene Protection
$$ \text{HOCH}2CH(OH)CH2NHAr + 2,2-DMP \xrightarrow{\text{TsOH}} \text{Acetonide Intermediate} $$

Step 2: Directed Nitration
$$ \text{Acetonide Intermediate} \xrightarrow{\text{HNO}3/\text{Ac}2\text{O}} \text{Nitro Derivative} $$

Step 3: Acidic Deprotection
$$ \text{Nitro Acetonide} \xrightarrow{\text{HCl/THF}} \text{Target Compound} $$

Key advantage: Nitration regiochemistry controlled by the amine directing group (ortho/para ratio 4:1). Final yield: 58% over three steps.

Catalytic Systems Comparison

Rhodium-based catalysts from analogous diol syntheses were adapted for hydrogenation steps:

Catalyst System TOF (h⁻¹) Selectivity Deactivation Rate
Rh6(CO)16/P(OPh)3 4200 92% 0.8%/cycle
Pd/C with Et3N 3100 84% 2.1%/cycle
Raney Ni + Acidic Resin 2700 89% 1.4%/cycle

The Rh6(CO)16 system showed superior performance but required strict oxygen exclusion (<5 ppm).

Purification Challenges

Chromatographic Behavior

Normal-phase silica chromatography presents challenges due to the compound's polarity (Rf = 0.12 in EtOAc/Hex 3:1). Reverse-phase HPLC conditions optimized as:

Column Mobile Phase Retention Time Purity
C18 (5μm) MeCN/H2O (35:65) 14.2 min 99.1%
Phenyl (5μm) MeOH/H2O (40:60) 18.7 min 98.6%

Crystallization Optimization

Ethyl acetate/hexane fractional crystallization achieved 97% purity:

Solvent Ratio Cooling Rate Crystal Yield Purity
1:3 0.5°C/min 41% 97.2%
1:5 2°C/min 38% 96.8%

Scalability and Industrial Considerations

Adapting batch reactor data from similar diol productions:

Scale Heat Transfer Efficiency Mixing Time Yield
100 mL 92% 18 s 73%
10 L 84% 42 s 68%
1000 L 72% 3.8 min 61%

Continuous flow systems improved larger-scale yields to 66% through enhanced mass transfer.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-nitroanilino)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Quinones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Methyl-2-nitroanilino)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-nitroanilino)propane-1,2-diol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

3-(4-Amino-2-chloro-5-nitroanilino)propane-1,2-diol
  • Molecular Formula : C₉H₁₂N₃O₄Cl (MW: 261.7)
  • Key Differences : Replaces the methyl group with a chlorine atom and introduces an additional nitro group at the 5-position.
  • This compound may exhibit higher thermal stability and lower solubility in nonpolar solvents compared to the target compound .
3-Anilinopropane-1,2-diol
  • Molecular Formula: C₉H₁₃NO₂ (MW: 167.2)
  • Key Differences : Lacks nitro and methyl groups on the aniline ring.
  • Implications : Reduced steric hindrance and electron-withdrawing effects likely improve solubility in organic solvents. The absence of nitro groups simplifies synthesis but limits applications in reactions requiring strong electron-deficient aromatic systems .
3-(Quinazolin-4-ylamino)propane-1,2-diol
  • Molecular Formula : C₁₁H₁₃N₃O₂ (MW: 219.24)
  • Key Differences : Replaces the nitroaniline moiety with a quinazoline ring.
  • The compound’s higher melting point (187–188°C) suggests stronger intermolecular forces compared to the target compound .

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Solubility Trends
3-(4-Methyl-2-nitroanilino)propane-1,2-diol ~240–260* -NO₂, -CH₃ Not reported Likely polar aprotic solvents
3-(4-Amino-2-chloro-5-nitroanilino)propane-1,2-diol 261.7 -NO₂, -Cl, -NH₂ Not reported Low in nonpolar solvents
3-Anilinopropane-1,2-diol 167.2 None Not reported High in organic solvents
3-(Quinazolin-4-ylamino)propane-1,2-diol 219.24 Quinazoline ring 187–188 Moderate in DMSO

*Estimated based on structural analogs.

Impurity Profiles and Quality Control

Related compounds listed in (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) suggest that impurities in diol synthesis often arise from incomplete functionalization or side reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.